molecular formula C10H16ClNO3S B2427902 2-Chloro-1-(1,1-dioxo-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)ethanone CAS No. 2411277-27-3

2-Chloro-1-(1,1-dioxo-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)ethanone

Cat. No. B2427902
CAS RN: 2411277-27-3
M. Wt: 265.75
InChI Key: OGYJPXXGNZOTOG-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-(1,1-dioxo-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented .

Future Directions

Future research could focus on elucidating the synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. Additionally, its potential biological activities could be explored further .

properties

IUPAC Name

2-chloro-1-(1,1-dioxo-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3S/c11-7-10(13)12-5-6-16(14,15)9-4-2-1-3-8(9)12/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYJPXXGNZOTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(CCS2(=O)=O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroacetyl)-octahydro-2H-1lambda6,4-benzothiazine-1,1-dione

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